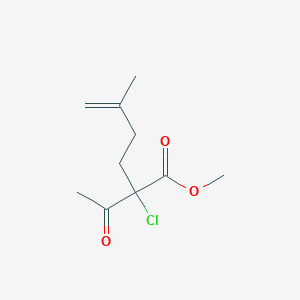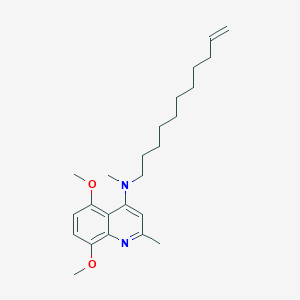
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of methoxy groups and a long alkyl chain with a double bond adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 5,8-dimethoxyquinoline with an appropriate alkyl halide, followed by the introduction of the dimethylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The double bond in the alkyl chain can be reduced to form a saturated alkyl chain.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce saturated alkyl chains.
Applications De Recherche Scientifique
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The methoxy groups and the quinoline core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
5,8-Dimethoxyquinoline: Lacks the alkyl chain and dimethylamine group.
N,N-Dimethylquinolin-4-amine: Lacks the methoxy groups and alkyl chain.
Uniqueness
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is unique due to the combination of methoxy groups, a long alkyl chain with a double bond, and a dimethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88484-72-4 |
|---|---|
Formule moléculaire |
C24H36N2O2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
5,8-dimethoxy-N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C24H36N2O2/c1-6-7-8-9-10-11-12-13-14-17-26(3)20-18-19(2)25-24-22(28-5)16-15-21(27-4)23(20)24/h6,15-16,18H,1,7-14,17H2,2-5H3 |
Clé InChI |
NSAMMMNPOAKDLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C(=C1)N(C)CCCCCCCCCC=C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


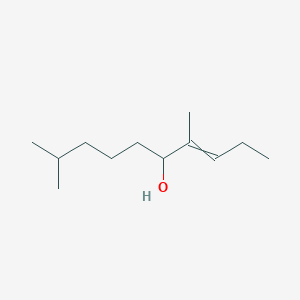
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
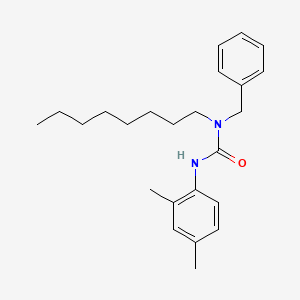
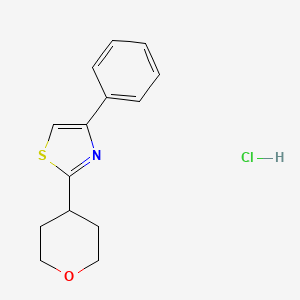
![Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate](/img/structure/B14402903.png)


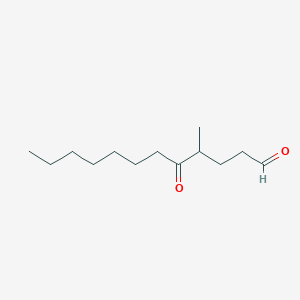
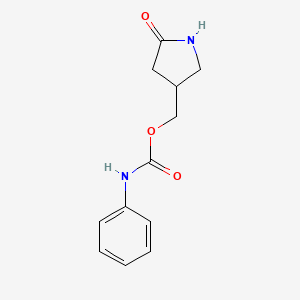
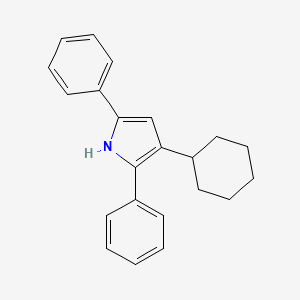

![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
